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Compound of Interest

2-(3-Methyl-2-
Compound Name:

nitrophenyl)acetonitrile

cat. No.: B1282566

For researchers, scientists, and professionals in drug development, the efficient synthesis of
the indole scaffold is a critical task due to its prevalence in pharmacologically active
compounds. Among the numerous methods available, the Reissert and Leimgruber-Batcho
syntheses are two classic and widely utilized approaches that both commence from ortho-
nitrotoluenes. This guide provides an objective comparison of these two methods, supported by
experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the
most suitable method for a given research objective.

At a Glance: Key Differences
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Feature

Reissert Indole Synthesis

Leimgruber-Batcho Indole
Synthesis

Key Reagents

Diethyl oxalate, strong base
(e.g., KOEY)

N,N-Dimethylformamide
dimethyl acetal (DMF-DMA),
Pyrrolidine

Intermediate

Ethyl o-nitrophenylpyruvate

N,N-disubstituted-2-nitro-3-

aminostyrene (enamine)

Reaction Conditions

Often requires strongly basic

conditions for condensation.

Generally milder conditions for

enamine formation.

Product

Initially forms an indole-2-
carboxylic acid or its ester,

which can be decarboxylated.

Directly yields the indole (or N-

substituted indole).

Versatility

The resulting carboxylic acid at
the 2-position offers a handle

for further functionalization.

Directly produces 2,3-

unsubstituted indoles.

Reported Yields

Moderate to good.

Often high to excellent.[1]

Reaction Mechanisms

A fundamental understanding of the reaction pathways is crucial for optimizing conditions and
troubleshooting. Both syntheses begin with the deprotonation of the acidic methyl group of an
o-nitrotoluene, facilitated by a base. However, the subsequent steps diverge significantly.

Reissert Indole Synthesis

The Reissert synthesis involves a base-catalyzed condensation of an o-nitrotoluene with

diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. This is followed by a

reductive cyclization of the pyruvate derivative to yield an indole-2-carboxylic acid, which can

then be decarboxylated.[2][3]
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Caption: Reaction pathway of the Reissert indole synthesis.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA)
and a secondary amine, typically pyrrolidine, to form a 3-amino-o-nitrostyrene (enamine)
intermediate. This enamine then undergoes reductive cyclization to afford the final indole
product directly.[1]
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Caption: Reaction pathway of the Leimgruber-Batcho indole synthesis.

Quantitative Data Comparison

The following tables summarize representative experimental data for both syntheses,

highlighting differences in yields and reaction conditions.

Table 1: Reissert Indole Synthesis - Examples of Yields
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Starting o- Condensati  Reductive
. o Overall
Nitrotoluen Product on Cyclization ] Reference
. . Yield (%)
e Conditions Conditions
Indole-2-
2- , KOEt, FeSO0a, B ~-INVALID-
) carboxylic Not specified
Nitrotoluene _ EtOH/Ether NH4OH LINK--
acid
KOEt,
2- Ethyl indole- --INVALID-
) EtOH/Toluen Zn, AcOH 56-63
Nitrotoluene 2-carboxylate LINK--
e
5- J. Med.
4-Chloro-2- Chloroindole- Chem. 1981,
_ . NaOEt, EtOH  Fe, AcOH ~60
nitrotoluene 2-carboxylic 24, 2, 238-
acid 241

Table 2: Leimgruber-Batcho Indole Synthesis - Examples of Yields
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Starting o- Enamine Reductive
. . o Overall
Nitrotoluen Product Formation Cyclization ] Reference
. . Yield (%)
e Conditions Conditions
DMF-DMA,
2- o _ --INVALID-
) Indole Pyrrolidine, Raney Ni, Hz 70-79
Nitrotoluene LINK--
DMF, reflux
5- DMF-DMA, _
4-Benzyloxy- ) o Raney Ni, --INVALID-
) Benzyloxyind  Pyrrolidine, ) 81-86
2-nitrotoluene Hydrazine LINK--
ole DMF, reflux
J. Med.
4-Chloro-2- 5- DMF-DMA, Chem. 1984,
_ . Pd/C, H2 85
nitrotoluene Chloroindole DMF, 110°C 27, 6, 758-
762
J. Org.
2-Methyl-3- DMF-DMA,
_ _ 4- o _ Chem. 1977,
nitrobenzonitr ) Pyrrolidine, Raney Ni, Hz2 75
) Cyanoindole 42, 21, 3591-
ile DMF, reflux
3596

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis. The

following protocols are adapted from established literature.

Reissert Synthesis: Ethyl Indole-2-carboxylate

Step 1: Condensation to form Ethyl 2-nitrophenylpyruvate

e A solution of potassium ethoxide is prepared by dissolving potassium (8.6 g, 0.22 g-atom) in

absolute ethanol (125 ml).

e A mixture of 2-nitrotoluene (27.4 g, 0.2 mole) and diethyl oxalate (32.1 g, 0.22 mole) is

added to the stirred ethoxide solution.

e The mixture is heated at reflux for 1 hour, during which a voluminous yellow precipitate of the

potassium salt of ethyl 2-nitrophenylpyruvate forms.
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e The mixture is cooled, and the precipitate is collected by filtration, washed with ethanol and
then ether, and dried. The yield of the potassium salt is 42-45 g (75-81%).

Step 2: Reductive Cyclization

e The potassium salt (27.9 g, 0.1 mole) is dissolved in water (200 ml).

e The solution is cooled in an ice bath and acidified with concentrated hydrochloric acid.
e The liberated ethyl 2-nitrophenylpyruvate is extracted with ether.

e The ether extract is washed with water, dried over magnesium sulfate, and concentrated to
give the crude pyruvate as an oil.

e The crude pyruvate is dissolved in glacial acetic acid (150 ml), and zinc dust (30 g, 0.46 g-
atom) is added in portions with stirring at a rate that maintains the temperature at 80-90°C.

 After the addition is complete, the mixture is stirred at 90°C for 1 hour.
e The hot solution is decanted from the excess zinc and poured into ice water (1 L).

o The precipitated crude ethyl indole-2-carboxylate is collected, washed with water, and
recrystallized from ethanol to give 10.6-11.9 g (56-63%) of pure product.

(Protocol adapted from Organic Syntheses, Coll. Vol. 5, p.567 (1973))

Leimgruber-Batcho Synthesis: 4-Benzyloxyindole

Step 1: Enamine Formation

e To a solution of 4-benzyloxy-2-nitrotoluene (24.3 g, 0.1 mole) in dimethylformamide (DMF, 60
ml) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA, 13.1 g, 0.11 mole) and
pyrrolidine (7.8 g, 0.11 mole).

e The solution is heated at reflux for 2 hours.

e The volatile components are removed under reduced pressure to give the crude enamine as
ared olil.
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Step 2: Reductive Cyclization

The crude enamine is dissolved in a mixture of tetrahydrofuran (THF, 150 ml) and methanol
(150 ml).

Raney nickel (approximately 3 g of a 50% aqueous slurry) is added to the solution.

Hydrazine hydrate (85%, 15 ml, approximately 0.25 mole) is added cautiously in portions to
the stirred mixture. The reaction is exothermic and evolves nitrogen gas.

After the initial vigorous reaction subsides, the mixture is heated at reflux for 1 hour.

The mixture is cooled, and the catalyst is removed by filtration through a pad of Celite.

The filtrate is concentrated under reduced pressure, and the residue is partitioned between
ether and water.

The ether layer is washed with water and brine, dried over magnesium sulfate, and
concentrated to give the crude product.

Purification by chromatography or recrystallization affords 4-benzyloxyindole in 81-86% yield.

(Protocol adapted from Organic Syntheses, 63, 214 (1985))

Substrate Scope and Limitations

Reissert Synthesis:

Advantages: The method is tolerant of a variety of substituents on the aromatic ring. The
resulting indole-2-carboxylic acid functionality is a useful handle for further synthetic
transformations.

Limitations: The use of a strong base in the initial condensation step may not be compatible
with base-sensitive functional groups. The final decarboxylation step, if required, often
necessitates high temperatures which can be a limitation for sensitive substrates.

Leimgruber-Batcho Synthesis:
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e Advantages: This method generally proceeds under milder conditions and often gives higher
yields compared to the Reissert synthesis.[1] It is particularly well-suited for the synthesis of
2,3-unsubstituted indoles. The reaction is also amenable to one-pot procedures, which can
improve efficiency.

» Limitations: The primary limitation is the availability of the starting substituted o-nitrotoluenes.
While many are commercially available, the synthesis of more complex starting materials
can be a drawback. The reaction is primarily used for indoles unsubstituted at the 2- and 3-
positions.

Conclusion

Both the Reissert and Leimgruber-Batcho indole syntheses are powerful and reliable methods
for the preparation of indoles from o-nitrotoluenes. The choice between the two often depends
on the desired substitution pattern of the final indole and the tolerance of the substrate to the
reaction conditions.

The Leimgruber-Batcho synthesis is often the method of choice for preparing 2,3-unsubstituted
indoles due to its generally milder conditions and higher yields. Its amenability to one-pot
procedures further enhances its appeal for efficiency-focused research and development.

The Reissert synthesis, while sometimes requiring more forcing conditions, offers the distinct
advantage of producing indole-2-carboxylic acids. This functionality provides a valuable
synthetic handle for further elaboration, making it a strategic choice when subsequent
modification at the 2-position is desired.

Ultimately, a thorough consideration of the target molecule's structure and the available starting
materials will guide the synthetic chemist to the most appropriate and effective method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to Indole Synthesis: Reissert vs.
Leimgruber-Batcho Methods]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282566#comparing-reissert-and-leimgruber-batcho-
methods-for-indole-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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